Diastereoselectivity in Corey–Chaykovsky Epoxidation: 6‑Methyl Favors O‑Equatorial Epimer, Unlike 4‑Methyl and 5‑Methyl Analogs
When 6‑methylcyclohexanone is converted to the spiroepoxide using the dimethylsulfonium ylide method, the 6‑methyl substrate yields a 40∶60 ratio of O‑axial (1c) to O‑equatorial (2c) epimers, representing the highest O‑equatorial selectivity among all monomethyl‑substituted analogs [REFS‑1]. Under the same conditions, the 4‑methyl isomer gives an 80∶20 O‑axial/O‑equatorial ratio, while the 5‑methyl isomer yields a near‑statistical 49∶51 ratio [REFS‑1]. With the more stereoselective dimethyloxosulfonium ylide, 6‑methyl still produces the lowest O‑axial preference (91∶9) compared with 4‑methyl (97∶3) and 5‑methyl (97∶3) [REFS‑1]. This consistent shift toward the O‑equatorial epimer is unique to the 6‑methyl substitution pattern and directly impacts the isomeric purity attainable in scale‑up syntheses.
| Evidence Dimension | O‑axial∶O‑equatorial epimer ratio in spiroepoxide formation (dimethylsulfonium ylide method) |
|---|---|
| Target Compound Data | 6‑Methyl‑1‑oxaspiro[2.5]octane (1c/2c): 40∶60 |
| Comparator Or Baseline | 4‑Methyl analog (1a/2a): 80∶20; 5‑Methyl analog (1b/2b): 49∶51 |
| Quantified Difference | 6‑Methyl gives 2.0‑fold more O‑equatorial epimer than 4‑methyl and 1.2‑fold more than 5‑methyl (dimethylsulfonium method); with dimethyloxosulfonium ylide, 6‑methyl O‑axial content is 91 % vs 97 % for both 4‑methyl and 5‑methyl. |
| Conditions | Epoxidation of the corresponding methyl‑substituted cyclohexanones; one‑pot Corey–Chaykovsky reaction at room temperature; yields 69–77 % (dimethylsulfonium) and 81–84 % (dimethyloxosulfonium). |
Why This Matters
A procurement choice of 6‑methyl over 4‑methyl or 5‑methyl determines the starting O‑axial/O‑equatorial epimer ratio, which is the principal input into subsequent stereospecific ring‑opening or resolution steps.
- [1] Weijers, C.A.G.M.; Meeuwse, P.; Herpers, R.L.J.M.; Franssen, M.C.R.; Sudhölter, E.J.R. J. Org. Chem. 2005, 70, 6639‑6646. Table 1. View Source
